ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole 3-carboxamide derivatives is very similar to the synthesis of indole 2-carboxamide derivatives . In route k, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The numbering order of the indole molecule is presented in Fig. 1 . According to Fig. 1, the indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis
Studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H16N2O4 . Its average mass is 264.277 Da and its monoisotopic mass is 264.110992 Da .Scientific Research Applications
Synthesis of Complex Molecules : Beccalli et al. (1994) explored the synthesis of ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indoles, which are structurally related to ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. This study contributes to the knowledge of synthesizing complex indole derivatives, relevant to pharmaceutical chemistry (Beccalli, Marchesini, & Pilati, 1994).
Potential in Drug Development : Carbone et al. (2013) synthesized a series of substituted ethyl indole carboxylates, demonstrating the versatility of these compounds in drug development, particularly in the context of creating analogues of natural products for potential therapeutic applications (Carbone et al., 2013).
Exploring Reaction Mechanisms : Clayton, Black, and Harper (2008) investigated the cyclisation of ethyl indole carboxylates, shedding light on the reaction mechanisms of these compounds. Understanding these mechanisms is crucial for developing more efficient synthesis methods in medicinal chemistry (Clayton, Black, & Harper, 2008).
Anti-Inflammatory Applications : Karg et al. (2009) identified ethyl indole carboxylates as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammation. This suggests a potential role for these compounds in developing new anti-inflammatory drugs (Karg et al., 2009).
Inhibitory Activities in Biological Systems : Peduto et al. (2014) designed and synthesized ethyl 5-hydroxyindole-3-carboxylate derivatives, demonstrating their efficiency in inhibiting human 5-lipoxygenase. This reinforces the potential therapeutic applications of these compounds in treating inflammatory diseases (Peduto et al., 2014).
Mechanism of Action
Target of Action
Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported as antiviral agents . .
Result of Action
The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to exhibit a wide range of biological activities , suggesting that they could have diverse effects at the molecular and cellular level.
Future Directions
properties
IUPAC Name |
ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-19-13(16)12-11(14)7-5-9(17-2)10(18-3)6-8(7)15-12/h5-6,15H,4,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIAZGKXCGSIJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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